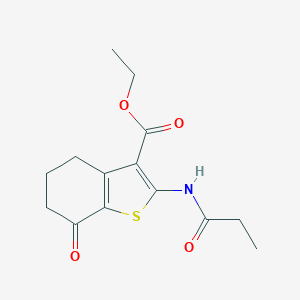
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (EPBT) is a compound that has been gaining attention in the scientific community for its potential use in pharmaceuticals. EPBT belongs to the class of benzothiophene derivatives, which have been shown to have various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of a benzothiophene derivative with propanoyl chloride followed by reduction and subsequent acylation. The final product is obtained by esterification of the carboxylic acid with ethanol.
Starting Materials
2-Acetylamino-3-bromobenzothiophene, Propanoyl chloride, Sodium borohydride, Acetic anhydride, Ethanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Wate
Reaction
Step 1: 2-Acetylamino-3-bromobenzothiophene is reacted with propanoyl chloride in the presence of a base such as sodium hydroxide to give 2-(propanoylamino)-3-bromobenzothiophene., Step 2: Reduction of 2-(propanoylamino)-3-bromobenzothiophene is performed using sodium borohydride in the presence of acetic acid to obtain 2-(propanoylamino)-3-benzothienylmethanol., Step 3: Acylation of 2-(propanoylamino)-3-benzothienylmethanol is carried out using acetic anhydride in the presence of a base such as sodium hydroxide to give 2-(propanoylamino)-3-benzothienylmethyl acetate., Step 4: The carboxylic acid group of 2-(propanoylamino)-3-benzothienylmethyl acetate is esterified with ethanol in the presence of a strong acid catalyst such as hydrochloric acid to obtain Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate., Step 5: The final product is purified by recrystallization from a suitable solvent such as diethyl ether and water.
Mécanisme D'action
The mechanism of action of Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies suggest that Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exert its biological activities through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Effets Biochimiques Et Physiologiques
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to protect against oxidative stress in animal models of neurodegenerative diseases. In addition, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the growth of breast cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is also stable under normal laboratory conditions. However, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has not been extensively studied in vivo, which limits its potential use in animal models.
Orientations Futures
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several potential future directions for research. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its potential use in other diseases.
Applications De Recherche Scientifique
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential use in pharmaceuticals due to its various biological activities. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have anticancer properties, specifically against breast cancer cells.
Propriétés
IUPAC Name |
ethyl 7-oxo-2-(propanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-3-10(17)15-13-11(14(18)19-4-2)8-6-5-7-9(16)12(8)20-13/h3-7H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLXCONCHROQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)C(=O)CCC2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)
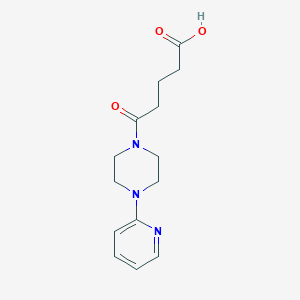
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)
![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
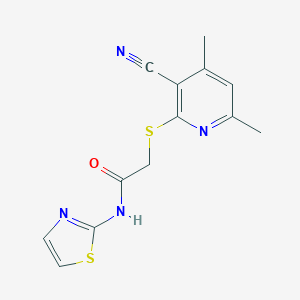
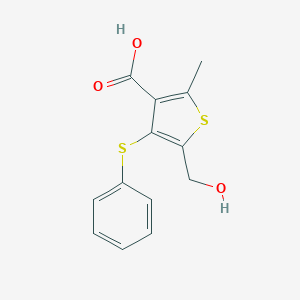
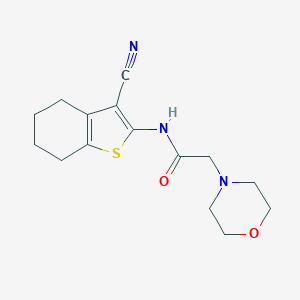
![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B510418.png)